(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone
Description
Properties
IUPAC Name |
benzotriazol-1-yl(cyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(7-5-6-7)13-9-4-2-1-3-8(9)11-12-13/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNOWHJPQDMYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions
(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical Properties
The physical properties of N-acylbenzotriazoles are highly dependent on the substituent attached to the methanone group. Key comparisons include:
Notes:
- Electron-withdrawing groups (e.g., -CF₃, -Br) reduce yields and lower melting points, likely due to steric hindrance or electronic destabilization .
- Electron-donating groups (e.g., -CH₃ in p-tolyl) enhance crystallinity and thermal stability, as seen in the higher melting point of 2b (123–124°C) .
- The cyclopropyl group, being a strained, non-aromatic substituent, may impart unique solubility or stability characteristics, though direct data are unavailable.
A. Curtius Rearrangement
- Phenyl derivative (1a): Generates isocyanate intermediates when treated with DPPA, enabling trapping by nucleophiles (amines, phenols) to form ureas or carbamates in 83% yield .
- m-Tolyl derivative (1g): Reacts with phenols (e.g., p-bromophenol) to yield carbamates (5a, 5b) in moderate yields (~60%) .
- Cyclopropyl analog : Expected to undergo similar rearrangements, but the strained cyclopropane ring might alter reaction kinetics or intermediate stability.
B. Lewis-Acid-Mediated Ring Cleavage
Biological Activity
(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzotriazole, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.
Key Findings
- Anticancer Efficacy : A study reported that certain benzotriazole derivatives showed half maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against human cancer cell lines, comparable to doxorubicin, a well-known chemotherapeutic agent .
- Histone Deacetylase Inhibition : The compound has been identified as a potential histone deacetylase inhibitor with an IC50 of 9.4 μM, indicating its role in epigenetic regulation and cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells, suggesting that these compounds can trigger programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of cyclopropyl group | Enhances potency against cancer cells |
| Substituents on the benzotriazole ring | Modulate binding affinity and selectivity for targets |
Case Studies
Several studies have explored the biological activity and pharmacological profiles of benzotriazole derivatives:
- Synthesis and Testing : A series of benzotriazole derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in vivo. The results showed promising anticancer activity with manageable toxicity profiles .
Q & A
Basic Research Questions
Q. What are the optimized synthetic conditions for preparing (1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone?
- Methodology : The synthesis of analogous acylbenzotriazoles typically involves coupling carboxylic acids with benzotriazole derivatives using activating agents like DPPA (diphenylphosphoryl azide) and Et₃N under reflux (110°C) in anhydrous solvents. For example, (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanone was synthesized in 83% yield under these conditions . Cyclopropanecarboxylic acid could replace phenylcarboxylic acid as the substrate, with adjustments for steric/electronic effects. Column chromatography (silica gel) is recommended for purification.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use ¹H/¹³C NMR to confirm chemical shifts for the cyclopropane ring (δ ~1.0–2.0 ppm for CH₂ groups) and benzotriazole moiety (δ ~7.5–8.5 ppm for aromatic protons). Thin-layer chromatography (TLC) with Rf values (e.g., 0.3–0.8 in 10% EtOAc/hexane) and melting point analysis (e.g., 65–165°C for related compounds) provide additional validation .
Q. What nucleophiles are compatible with this compound for derivatization?
- Methodology : Acylbenzotriazoles react with amines, amides, thiols, and phenols to form ureas, acylureas, thiocarbamates, and carbamates. For example, (1H-benzo[d][1,2,3]triazol-1-yl)(m-tolyl)methanone reacted with p-bromophenol to yield carbamates in moderate yields (~50–60%) . Cyclopropyl derivatives may require longer reaction times due to steric hindrance.
Advanced Research Questions
Q. How do steric/electronic properties of the cyclopropyl group influence reactivity compared to aryl substituents?
- Methodological Analysis : Cyclopropane’s strain and sp³ hybridization may reduce electrophilicity at the carbonyl carbon, slowing nucleophilic substitution. Compare reaction rates/yields with phenyl or naphthyl analogs (e.g., 67% yield for aliphatic vs. 83% for aromatic substrates ). Computational studies (DFT) can quantify electronic effects on intermediate stability.
Q. What mechanistic pathways explain the formation of isocyanate intermediates during reactions?
- Mechanistic Insight : Under Curtius rearrangement conditions (DPPA, Et₃N, 110°C), acylbenzotriazoles generate isocyanate intermediates, which are trapped by nucleophiles. For example, (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanone forms phenyl isocyanate, reacting in situ with amines to yield ureas . Cyclopropane’s stability under these conditions should be verified via IR spectroscopy (N=C=O stretch at ~2250 cm⁻¹).
Q. How can contradictory yield data for similar substrates be resolved?
- Case Study : While polynuclear aromatic precursors (e.g., naphthoic acid) gave high yields (~80%), aliphatic substrates (e.g., 1n and 1o) failed to react under identical conditions . Proposed solutions:
- Steric hindrance : Use bulkier nucleophiles (e.g., tert-butylamine) or lower reaction temperatures.
- Electronic effects : Introduce electron-withdrawing groups to enhance carbonyl electrophilicity.
Q. What strategies improve scalability for gram-scale synthesis?
- Optimization : Scale-up of (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanone to 1.0 g maintained 83% yield by ensuring anhydrous conditions and controlled reflux . For cyclopropyl analogs, monitor exothermicity during DPPA addition and optimize solvent volume to prevent precipitation.
Specialized Applications
Q. How can solvatochromic properties of derivatives be studied for material science applications?
- Methodology : Synthesize derivatives with electron-donating/withdrawing groups on the cyclopropane ring. Analyze UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate λmax with solvent polarity parameters (e.g., ET(30)) .
Q. What computational tools are suitable for predicting biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
